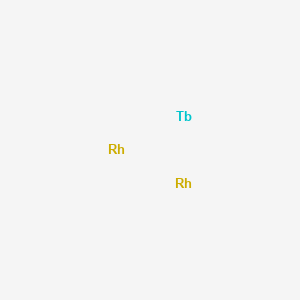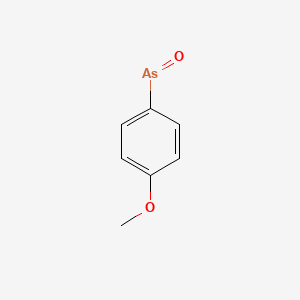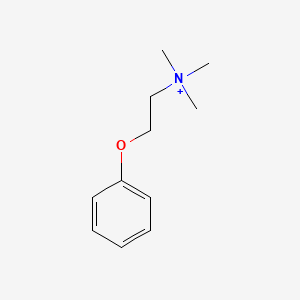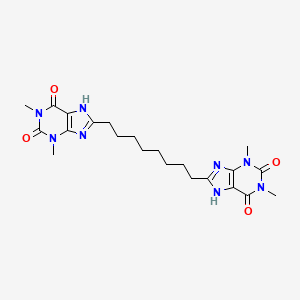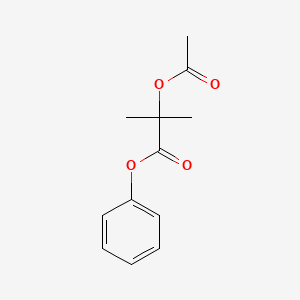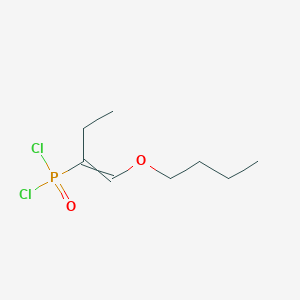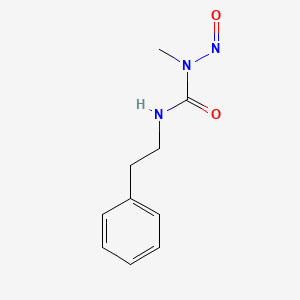
1-Methyl-1-nitroso-3-(2-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-nitroso-3-(2-phenylethyl)urea is an organic compound with the molecular formula C10H14N2O2 It is a derivative of urea, characterized by the presence of a nitroso group and a phenylethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-nitroso-3-(2-phenylethyl)urea typically involves the reaction of 1-methyl-3-(2-phenylethyl)urea with nitrosating agents. One common method is the reaction of the urea derivative with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1-nitroso-3-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-Methyl-1-nitro-3-(2-phenylethyl)urea.
Reduction: 1-Methyl-1-amino-3-(2-phenylethyl)urea.
Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Methyl-1-nitroso-3-(2-phenylethyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitroso groups into other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-nitroso-3-(2-phenylethyl)urea involves the interaction of the nitroso group with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that can affect cellular functions. This compound may also generate reactive oxygen species, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitroso-N-methylurea: A related compound with a similar nitroso group but lacking the phenylethyl substituent.
N-Nitroso-N-ethylurea: Another similar compound with an ethyl group instead of a phenylethyl group.
Uniqueness
1-Methyl-1-nitroso-3-(2-phenylethyl)urea is unique due to the presence of both a nitroso group and a phenylethyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
13404-52-9 |
|---|---|
Formule moléculaire |
C10H13N3O2 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
1-methyl-1-nitroso-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)10(14)11-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,14) |
Clé InChI |
CCTNAWUIFAFNJU-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NCCC1=CC=CC=C1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


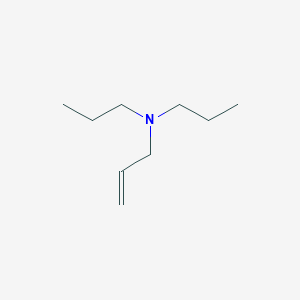
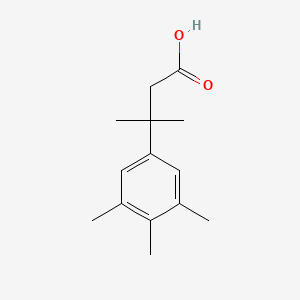
![4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B14726100.png)
![N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid](/img/structure/B14726106.png)
